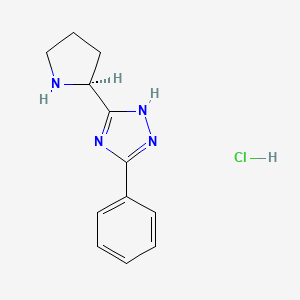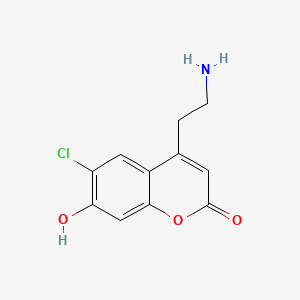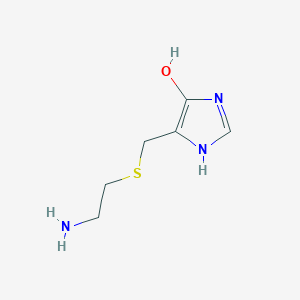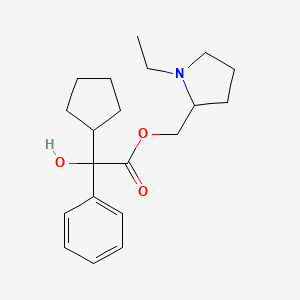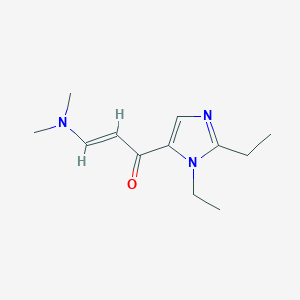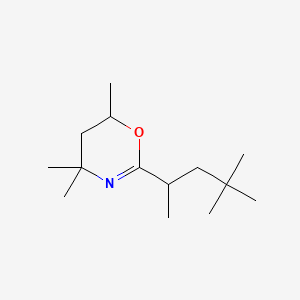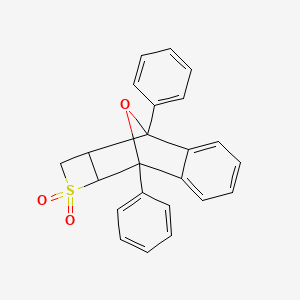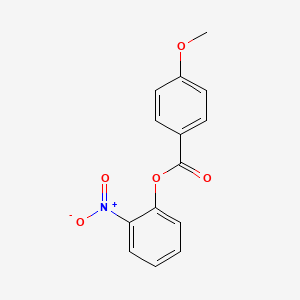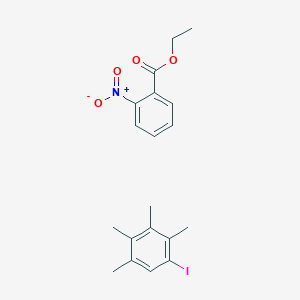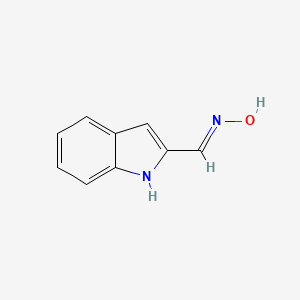
1H-Indole-2-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carbaldehyde oxime is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-2-carbaldehyde oxime can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, followed by N-alkylation and oximation . Another method includes the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and subsequent reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes and nitriles.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Reactions with halogens and other electrophiles to form substituted indoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and iodine.
Major Products: The major products formed from these reactions include various substituted indoles, oximes, and nitriles, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
1H-Indole-2-carbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carbaldehyde oxime involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to cell growth, apoptosis, and metabolism . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Indole-2-carbaldehyde oxime can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
1H-Indole-2-carboxylic acid: Used in the synthesis of various heterocyclic compounds and pharmaceuticals.
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(NE)-N-(1H-indol-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C9H8N2O/c12-10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6,11-12H/b10-6+ |
InChI Key |
HUCZEGXARCIQHC-UXBLZVDNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)/C=N/O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


